3-Methyl-benzamidine
Overview
Description
3-Methyl-benzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the benzene ring
Mechanism of Action
Target of Action
3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.
Pharmacokinetics
The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .
Biochemical Analysis
Biochemical Properties
3-Methyl-benzamidine, like other benzamidine derivatives, may interact with various enzymes, proteins, and other biomolecules. For instance, benzamidine is known to be a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is plausible that this compound may exhibit similar interactions, although specific studies on this compound are currently lacking.
Cellular Effects
Benzamidine derivatives have been reported to exhibit weak antifungal activities in vitro, but some compounds showed excellent activities in vivo against certain strains . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzamidine is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 3-Methyl-benzamidine:
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Two-Step Synthesis Method:
Step 1: 3-Methyl-benzonitrile reacts with hydroxylamine hydrochloride to form 3-Methyl-benzamidoxime.
Step 2: Hydrogenation reduction of 3-Methyl-benzamidoxime yields this compound hydrochloride.
Reaction Conditions: This method can be performed using conventional heating, microwave synthesis, or ultrasonic synthesis.
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One-Pot Synthesis Method:
Procedure: Sodium amide reacts with 3-Methyl-benzonitrile under nearly anhydrous conditions. After the reaction is complete at room temperature, ammonium chloride is added directly to the reaction flask.
Industrial Production Methods: The industrial production of this compound typically follows the one-pot synthesis method due to its higher yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted benzamidines depending on the reagents used.
Scientific Research Applications
3-Methyl-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and functions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific proteases.
Industry: It is used in the production of pesticides and pharmaceuticals as an intermediate compound
Comparison with Similar Compounds
Benzamidine: The parent compound, lacking the methyl group.
4-Methyl-benzamidine: Another derivative with the methyl group in a different position.
2-Methyl-benzamidine: A derivative with the methyl group ortho to the amidine group.
Uniqueness: 3-Methyl-benzamidine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
3-methylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSYMVDLYGKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371621 | |
Record name | 3-METHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-28-6 | |
Record name | 3-METHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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